2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the pyrimidine core through a palladium-catalyzed cross-coupling reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with a thiol compound under basic conditions.
Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate with a fluorophenyl acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity, block receptor signaling, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
- **2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-BROMOPHENYL)ACETAMIDE
- **2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-IODOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-16-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups. The presence of the fluorophenyl group imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
Molecular Formula |
C20H15FN4O3S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-15-7-5-12(6-8-15)18-16(10-22)19(27)25-20(24-18)29-11-17(26)23-14-4-2-3-13(21)9-14/h2-9H,11H2,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
IDRPFQJIWVWQKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)F)C#N |
Origin of Product |
United States |
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